molecular formula C9H6ClNO2 B1365057 Methyl 4-chloro-2-cyanobenzoate CAS No. 58331-97-8

Methyl 4-chloro-2-cyanobenzoate

Cat. No. B1365057
CAS RN: 58331-97-8
M. Wt: 195.6 g/mol
InChI Key: JKAWTBOCEPQPBQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-cyanobenzoate is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a chlorine atom, a cyano group, and a methyl ester group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 195.60 g/mol . The compound has a topological polar surface area of 50.1 Ų, indicating its polarity .

Scientific Research Applications

Analytical Techniques in Chemistry

Methyl 4-chloro-2-cyanobenzoate, similar to other methyl benzoate derivatives, is studied using advanced analytical techniques. For instance, the single crystal structure of methyl 4-hydroxybenzoate was determined through X-ray analysis, and computational calculations were conducted using quantum mechanical methods (Sharfalddin et al., 2020). These techniques provide insight into the molecular structure and properties of related compounds.

Synthesis and Chemical Reactions

Methyl 4-cyanobenzoate is involved in various chemical reactions and synthesis processes. A significant study detailed an efficient and scalable Ritter reaction for the synthesis of t-Butyl amides, where methyl 4-cyanobenzoate was used as a reactant (Milne & Baum, 2014). This showcases its utility in organic synthesis, contributing to the development of new chemical entities.

Phototransformation Studies

Research on the phototransformation of compounds like 4-chloro-2-methylphenol, which shares structural similarity with this compound, has been conducted to understand their behavior under various lighting conditions. This research is crucial for understanding the environmental fate of these compounds (Vialaton et al., 1998).

Biotransformation in Environmental Systems

Biotransformation of related compounds, such as 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp., has been studied. This research highlights the microbial degradation of similar compounds in the environment, contributing to our understanding of environmental remediation processes (Arora & Jain, 2012).

Application in Organic Electronics

Although not directly linked to this compound, studies on similar compounds have been carried out in the field of organic electronics. The research on molecular determinants underlying the pharmaceutical activity of similar molecules can provide insights into the development of organic semiconductors and other electronic materials (Sharfalddin et al., 2020).

Safety and Hazards

Methyl 4-chloro-2-cyanobenzoate is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 4-chloro-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAWTBOCEPQPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434486
Record name Methyl 4-chloro-2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58331-97-8
Record name Benzoic acid, 4-chloro-2-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58331-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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